molecular formula C4H8ClNO3 B1379485 3-Aminooxetane-3-carboxylic acid hydrochloride CAS No. 1803590-41-1

3-Aminooxetane-3-carboxylic acid hydrochloride

Cat. No.: B1379485
CAS No.: 1803590-41-1
M. Wt: 153.56 g/mol
InChI Key: HEBUHCAGWSLDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminooxetane-3-carboxylic acid hydrochloride is a cyclic β-amino acid derivative featuring a four-membered oxetane ring substituted with an amino and a carboxylic acid group at the 3-position. Its molecular formula is C₄H₇NO₃·HCl, with a molecular weight of 153.56 g/mol (free acid: 117.1 g/mol) . The compound is a white powder with a melting point of 205–210°C and is primarily used in research for its role as a glycine structural analogue and modulator of the N-methyl-D-aspartate (NMDA) receptor complex . The oxetane ring confers unique steric and electronic properties, influencing its metabolic stability and receptor-binding affinity compared to linear amino acids .

Properties

IUPAC Name

3-aminooxetane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBUHCAGWSLDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group and Formation of 3-Aminooxetane-3-carboxylic Acid

A commonly reported synthetic route involves the protection of the amino group using benzyl chloroformate (CbzCl) in an aqueous-dioxane medium, followed by acidification and purification steps to isolate the compound as its hydrochloride salt.

Procedure Highlights:

  • Dissolve the amino precursor in a 2:1 water:dioxane mixture with sodium carbonate (4.5 equivalents) to maintain a basic environment.
  • Add benzyl chloroformate dropwise at 0°C in increments of 0.5 equivalents per step, totaling 2 equivalents, to protect the amino group as the Cbz derivative.
  • Stir the reaction mixture at room temperature for 24 hours to ensure complete protection.
  • Acidify the reaction mixture to pH 1 with hydrochloric acid.
  • Extract the product with ethyl acetate (EtOAc).
  • Purify by flash chromatography using an EtOAc:methanol gradient.
  • Achieve an approximate yield of 66%.

Optimization Notes:

  • Strict temperature control during CbzCl addition prevents side reactions.
  • Incremental addition of CbzCl ensures full amino protection without excessive acidification.
Step Reagents/Conditions Purpose Outcome/Yield
1 2:1 H₂O:dioxane, Na₂CO₃ (4.5 eq) Dissolution and pH control Homogeneous solution
2 CbzCl (0.5 eq per addition, total 2 eq), 0°C Amino group protection Formation of Cbz-protected intermediate
3 Stir 24 h, room temperature Complete reaction Full protection
4 Acidify to pH 1 with HCl Convert to hydrochloride salt Protonation of amine
5 Extraction with EtOAc Isolation of organic product Crude product
6 Flash chromatography (EtOAc:MeOH gradient) Purification Pure 3-aminooxetane-3-carboxylic acid hydrochloride (~66% yield)

Catalytic Oxidation of 3-Hydroxymethyl-oxetanes to 3-Carboxylic Acids

Another key method involves the oxidation of 3-hydroxymethyl-oxetane derivatives to the corresponding 3-carboxylic acids, which can then be converted to the amino acid form.

Process Summary:

  • Starting from 3-hydroxymethyl-oxetanes, oxidation is performed in an aqueous alkaline medium.
  • Use oxygen-containing gas (oxygen or air) as the oxidant.
  • Employ palladium and/or platinum catalysts, optionally with activators.
  • Conduct the reaction at temperatures from 0°C up to the boiling point of the reaction mixture.
  • Subsequent acidification yields the oxetane-3-carboxylic acid with high purity and yield.
  • This method avoids multistep synthesis and reduces byproduct formation.
Parameter Details
Starting Material 3-Hydroxymethyl-oxetane derivatives
Oxidant Oxygen or air
Catalyst Palladium and/or platinum
Medium Aqueous alkaline
Temperature Range 0°C to boiling point
Post-reaction Treatment Acidification to isolate carboxylic acid
Advantages High yield, excellent purity, fewer steps

This catalytic oxidation method is advantageous over older multistep processes involving copper/chromium/barium catalysts and high-temperature dehydrogenation, which suffer from low yields and product mixtures.

Ring-Opening and Annulation Reactions for Derivative Synthesis

Research has also explored the use of 3-aminooxetanes as amphoteric molecules in annulation reactions to form γ-lactams and other cyclic structures, demonstrating the utility of the compound rather than direct preparation but indicating possible synthetic intermediates.

  • Lewis acid catalysts facilitate hydroamination of siloxy alkynes with 3-aminooxetanes.
  • The amine functionality initiates nucleophilic attack, triggering intramolecular oxetane ring opening.
  • This method highlights the reactivity of 3-aminooxetane derivatives but is more relevant to downstream synthetic applications.
Method Starting Material Key Reagents/Conditions Yield (%) Notes
Amino protection with benzyl chloroformate Aminooxetane precursor CbzCl, Na₂CO₃, H₂O/dioxane, HCl ~66 Stepwise protection, acidification, flash chromatography
Catalytic oxidation of 3-hydroxymethyl-oxetanes 3-Hydroxymethyl-oxetane derivatives Pd/Pt catalyst, O₂ or air, alkaline aqueous medium High One-step oxidation, high purity, acidification
Annulation with siloxy alkynes (derivative synthesis) 3-Aminooxetane Lewis acid catalyst, siloxy alkynes N/A For cyclic derivatives, not direct preparation
  • Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselective protection and structural integrity of the aminooxetane derivatives.
  • Infrared (IR) spectroscopy monitors functional groups such as NH/OH stretches and carbonyl vibrations during synthesis.
  • X-ray crystallography has been employed to resolve conformations of protected derivatives, confirming the molecular structure.
  • Computational studies and spectroscopic analyses have provided insights into the conformational stability and reactivity of the oxetane ring system in these compounds.

The preparation of this compound primarily relies on:

  • Controlled protection of the amino group using benzyl chloroformate under mild aqueous-organic conditions.
  • Efficient catalytic oxidation of hydroxymethyl precursors to install the carboxylic acid functionality.
  • Acidification and purification steps to isolate the hydrochloride salt with good yield and purity.

These methods are supported by robust analytical techniques and have been optimized to address the challenges posed by the strained oxetane ring and sensitive functional groups.

This synthesis knowledge base enables further application of this compound in medicinal chemistry and peptide design, leveraging its unique structural properties.

Chemical Reactions Analysis

Types of Reactions: 3-Aminooxetane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents on the amino group .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The oxetane ring structure of 3-aminooxetane-3-carboxylic acid has been extensively studied for its pharmacological properties. It serves as a building block for the synthesis of novel heterocyclic compounds that exhibit biological activities. For instance, oxetane derivatives have shown promise as analogues of existing medications, enhancing their efficacy and reducing side effects .

Antiviral Activity:
Research indicates that oxetane nucleosides, including derivatives of 3-aminooxetane-3-carboxylic acid, exhibit antiviral properties, particularly against HIV. The incorporation of oxetane rings in nucleosides can enhance their stability and bioavailability, making them valuable candidates for antiviral drug development.

Synthesis of Peptide Libraries:
The compound is also utilized in the synthesis of peptide libraries. Its structural characteristics allow it to act as a versatile building block in the formation of peptides with potential therapeutic applications. The ability to create conformationally restricted amino acids through the use of oxetane derivatives is particularly noteworthy .

Biochemical Applications

Buffering Agent:
this compound functions as an organic buffer in biological and biochemical applications. Its buffering capacity is beneficial in maintaining pH levels during various experimental procedures, particularly in peptide synthesis where pH stability is crucial .

High-Yielding Reactions:
The compound has been reported to facilitate high-yielding reactions in peptide synthesis, making it an attractive choice for researchers engaged in protein engineering and related fields. Its compatibility with solid-phase synthesis techniques further enhances its utility in biochemical research .

Synthetic Applications

Synthesis of Heterocyclic Compounds:
A notable application of 3-aminooxetane-3-carboxylic acid is its role in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through various reactions including cross-coupling methods, which expand the library of functionalized compounds available for research and development .

Case Studies:
Recent studies have demonstrated the successful synthesis of azetidine and oxetane amino acid derivatives using 3-aminooxetane-3-carboxylic acid as a precursor. These compounds have been evaluated for their physicochemical properties and biological activities, showcasing the versatility of the oxetane structure in creating new pharmaceutical agents .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryDevelopment of antiviral agents and drug analoguesExhibits antiviral properties against HIV
Biochemical ApplicationsOrganic buffer for pH stabilization in biochemical assaysHigh-yielding reactions in peptide synthesis
Synthetic ApplicationsSynthesis of heterocyclic compoundsUsed as a precursor for azetidine derivatives

Mechanism of Action

The mechanism of action of 3-Aminooxetane-3-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ring Size and Strain

  • Oxetane vs. Tetrahydrofuran: The four-membered oxetane ring in 3-aminooxetane-3-carboxylic acid introduces higher ring strain compared to the five-membered tetrahydrofuran analog (Table 1). This strain enhances reactivity and binding affinity in biological systems but may reduce thermal stability .
  • Cyclobutane vs. Oxetane: 1-Aminocyclobutanecarboxylic acid lacks the oxygen atom in the ring, leading to greater hydrophobicity and distinct conformational preferences in peptide chains .

Functional Group Positioning

  • Carboxylic Acid Placement: The 3-carboxylic acid group in oxetane derivatives mimics glycine’s structure, enabling NMDA receptor modulation. In contrast, azetidine-based analogs (e.g., 3-amino-1-Boc-azetidine-3-carboxylic acid) prioritize nitrogen-mediated interactions .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydrochloride Salt: The hydrochloride form improves aqueous solubility compared to the free acid (e.g., 3-aminooxetane-3-carboxylic acid vs. its HCl salt) .
  • Acid Stability : Oxetane derivatives exhibit superior acid stability over azetidines due to reduced ring-opening propensity in acidic environments .

Biological Activity

3-Aminooxetane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its structural similarity to amino acids and its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its oxetane ring, which contributes to its unique chemical reactivity and biological interactions. The synthesis of this compound typically involves intramolecular cyclization techniques and modifications of existing amino acid derivatives. Recent studies have explored various synthetic pathways that yield 3-aminooxetanes with high efficiency and purity, utilizing methods such as the aza-Michael addition and Suzuki-Miyaura cross-coupling reactions .

Modulation of NMDA Receptors

One of the prominent biological activities of 3-aminooxetane-3-carboxylic acid is its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, which is crucial for synaptic plasticity and memory function. This modulation can potentially influence neurological conditions, making it a candidate for further research in neuropharmacology .

Antimicrobial Properties

The oxetane structure has been associated with various antimicrobial activities. For instance, derivatives of oxetanes have shown efficacy against different bacterial strains, including E. coli and Pseudomonas aeruginosa. The biological activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Antiviral Activity : Research has indicated that oxetane nucleosides exhibit antiviral properties, particularly against HIV. The incorporation of an oxetane moiety into nucleosides has shown promise in inhibiting viral replication, suggesting potential therapeutic applications in antiviral drug development .
  • Peptidomimetics : The unique structure of 3-aminooxetane-3-carboxylic acid allows it to function as a peptidomimetic, which can mimic the structure and function of peptides while providing enhanced stability against enzymatic degradation. This property is advantageous in designing drugs that require prolonged efficacy in vivo .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Findings
Vigo et al. (2016)Discussed the synthesis and reactivity of various oxetanes, including their potential as drug candidates .
PMC Article (2023)Reported on the modulation of NMDA receptors by 3-aminooxetanes, suggesting implications for neurological disorders .
RSC Advances (2020)Introduced 3-aminooxetanes as amphoteric molecules with diverse reactivity towards polarized π-systems, enhancing their utility in synthetic chemistry .
MDPI Journal (2020)Explored antimicrobial properties and potential applications in drug discovery campaigns focusing on oxetane derivatives .

Q & A

Q. What are the common synthetic routes for 3-aminooxetane-3-carboxylic acid hydrochloride, and how are they validated?

Answer: Synthesis typically involves cyclization of precursor molecules or functional group transformations. For example:

  • Ring-opening reactions of oxetane derivatives with ammonia or amines under acidic conditions.
  • Asymmetric hydrogenation (adapted from similar compounds like 3-aminopyrrolidine-3-carboxylic acid) to achieve stereochemical control .
  • Enzymatic resolution for chiral purity, leveraging enzyme specificity to isolate desired enantiomers .

Q. Validation methods :

  • HPLC analysis (e.g., Kromasil C18 column, 0.03 M KH₂PO₄-methanol mobile phase, UV detection at 207 nm) ensures purity and quantifies yield .
  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, with D₂O as a solvent to suppress exchangeable protons.
  • Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 152.06).

Q. What analytical techniques are recommended for characterizing this compound?

Answer: A multi-technique approach is critical:

Technique Parameters Purpose
HPLC C18 column, 70:30 KH₂PO₄-methanol, 1 mL/min flow rate, 207 nm detectionPurity assessment, linearity (1.09–10.90 μg/mL, r = 0.9999)
NMR 400 MHz, D₂O solvent, δ 3.5–4.5 ppm (oxetane protons), δ 1.8–2.2 ppm (carboxylic acid protons)Structural confirmation
FT-IR Peaks at 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)Functional group analysis
Mass Spec ESI-MS in positive ion modeMolecular weight validation

Q. What safety precautions are required for handling this compound?

Answer: Based on analogous compounds (e.g., oxetane derivatives):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles .
  • Storage : Refrigerate at 2–8°C in sealed containers to prevent hydrolysis .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency measures : Rinse eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Key variables and strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst systems : Acid catalysts (e.g., thiamine hydrochloride, as used in pyrazolopyranopyrimidine synthesis) may accelerate cyclization .
  • Temperature control : Reactions at 50–60°C balance kinetic efficiency and thermal stability of the oxetane ring .
  • pH adjustment : Maintain acidic conditions (pH 2–3) to stabilize the hydrochloride salt form .

Case study : Aqueous-phase reactions with 10 mol% thiamine HCl increased yields by 15% in analogous syntheses .

Q. How can conflicting spectral data (e.g., NMR or HPLC) be resolved during characterization?

Answer: Discrepancies arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

Cross-validation : Compare HPLC retention times with authentic standards .

Deuterated solvent screening : Test D₂O vs. DMSO-d₆ to identify solvent-induced shifts in NMR .

Spiking experiments : Add pure reference material to the sample; overlapping peaks indicate co-elution .

Advanced MS/MS : Fragment ions (e.g., m/z 134 for decarboxylation) confirm degradation pathways .

Q. What mechanistic insights exist for the instability of this compound in aqueous media?

Answer: The oxetane ring is prone to hydrolysis under neutral/basic conditions:

  • Kinetic studies : Hydrolysis half-life (t₁/₂) decreases from 24 h (pH 2) to 2 h (pH 7.4) due to nucleophilic attack by water .
  • Stabilizers : Co-solvents (e.g., 20% glycerol) or lyophilization reduce degradation .
  • Degradation products : Identified via LC-MS as 3-amino-3-carboxypropanoic acid (m/z 134) .

Q. How can the compound’s potential toxicity be assessed in biological assays?

Answer: Adapt protocols from structurally related amines:

  • In vitro cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 μM suggests low toxicity) .
  • Reactive oxygen species (ROS) : Measure oxidative stress via DCFH-DA fluorescence in treated cells .
  • GHS classification : Analogous oxetanes are classified as Skin/Irritant Category 2; use 3D skin models for validation .

Q. What strategies validate the reproducibility of analytical methods for this compound?

Answer: Follow ICH Q2(R1) guidelines:

Parameter Acceptance Criteria Example from Evidence
Linearity r ≥ 0.999HPLC calibration curve (r = 0.9999)
Precision RSD ≤ 2%Intra-day RSD 1.2% for HPLC
Accuracy Recovery 98–102%99.67–100.1% recovery in spiked samples
LOD/LOQ Signal-to-noise ≥ 3/10Estimated LOD 0.35 μg/mL via HPLC

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Aminooxetane-3-carboxylic acid hydrochloride
Reactant of Route 2
3-Aminooxetane-3-carboxylic acid hydrochloride

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